

# Performance Comparison of 2-Phenyladamantane Derivatives

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## Compound of Interest

Compound Name: **2-Phenyladamantane**

Cat. No.: **B189775**

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The biological activity of **2-phenyladamantane** derivatives can be significantly influenced by the nature and position of substituents on both the phenyl ring and the adamantane core. The following tables summarize the *in vitro* biological activities of various adamantane derivatives, providing a quantitative measure of their potency against different biological targets.

## Anticancer Activity

Adamantane derivatives have shown promising results as anticancer agents, often targeting sigma receptors which are overexpressed in various tumor cells.[\[1\]](#)

Table 1: In Vitro Antiproliferative Activity of Adamantane Phenylalkylamines[\[2\]](#)[\[3\]](#)

Compound ID	Cancer Cell Line	IC <sub>50</sub> (μM)
2a	Prostate (PC3)	15.3 ± 1.2
Pancreas (BxPC-3)	12.1 ± 0.9	
Ovarian (OVCAR-5)	18.7 ± 1.5	
3a	Prostate (PC3)	18.9 ± 1.7
Pancreas (BxPC-3)	14.5 ± 1.1	
Ovarian (OVCAR-5)	22.4 ± 2.0	
4a	Prostate (PC3)	8.5 ± 0.7
Pancreas (BxPC-3)	6.2 ± 0.5	
Leukemia (HL-60)	4.1 ± 0.3	
Ovarian (OVCAR-5)	9.8 ± 0.8	
4c	Prostate (PC3)	12.4 ± 1.0
Pancreas (BxPC-3)	9.7 ± 0.8	
4d	Prostate (PC3)	11.8 ± 0.9
Pancreas (BxPC-3)	8.9 ± 0.7	
4e	Prostate (PC3)	10.2 ± 0.8
Pancreas (BxPC-3)	7.5 ± 0.6	

Data presented as mean ± standard deviation.

## Sigma Receptor Binding Affinity

The affinity of these compounds for sigma-1 ( $\sigma_1$ ) and sigma-2 ( $\sigma_2$ ) receptors is a key indicator of their potential mechanism of action in cancer cells.

Table 2: Sigma Receptor and Sodium Channel Binding Affinities (Ki, nM)[2][3]

Compound ID	$\sigma_1$ Receptor Ki (nM)	$\sigma_2$ Receptor Ki (nM)	Sodium Channel Site 2 Ki (nM)
2a	150 ± 12	85 ± 7	>10,000
3a	120 ± 10	70 ± 6	>10,000
4a	25 ± 2	15 ± 1	1500 ± 120
4c	45 ± 4	30 ± 3	>10,000
4d	38 ± 3	25 ± 2	>10,000
4e	30 ± 2	20 ± 2	8500 ± 700

Data presented as mean ± standard deviation.

## Antimicrobial Activity

Certain adamantane derivatives have also been investigated for their antimicrobial properties.

Table 3: In Vitro Antimicrobial Activity of Adamantane Derivatives (MIC,  $\mu\text{g/mL}$ )[4]

Compound ID	<i>S. epidermidis</i> ATCC 12228	<i>C. albicans</i> ATCC 10231
9	62.5	125
14	125	250
15	62.5	125
19	125	250

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

## Synthesis of Adamantane Phenylalkylamines[2][3]

A general procedure for the synthesis of adamantane phenylalkylamines involves a multi-step process. For instance, the synthesis of compound 4a is described as follows:

- Grignard Reaction: 1-Adamantanecarbonitrile is reacted with a suitable phenylmagnesium bromide derivative in anhydrous THF to yield the corresponding diaryl(1-adamantyl)methanol.
- Reduction: The resulting tertiary alcohol is then reduced using a reducing agent like sodium borohydride in trifluoroacetic acid to afford the diaryl(1-adamantyl)methane.
- Formylation and Reduction: The product is subsequently formylated and reduced to introduce the aminoalkyl chain, yielding the final adamantane phenylalkylamine.

## In Vitro Antiproliferative Assay[2][3]

The antiproliferative activity of the synthesized compounds is typically evaluated using the sulforhodamine B (SRB) assay.

- Cell Plating: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
- Cell Fixation and Staining: Following incubation, the cells are fixed with trichloroacetic acid and stained with SRB dye.
- Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) to determine cell viability. The  $IC_{50}$  value, the concentration at which 50% of cell growth is inhibited, is then calculated.

## Sigma Receptor Binding Assays[2][3]

Radioligand binding assays are employed to determine the affinity of the compounds for sigma receptors.

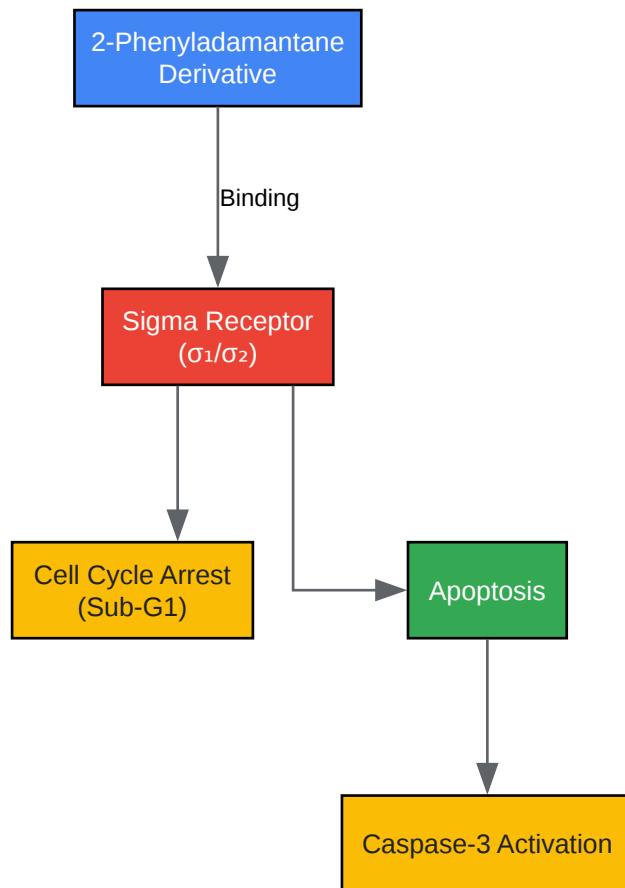
- Membrane Preparation: Membranes are prepared from tissues or cells expressing the target receptors (e.g., guinea pig brain for  $\sigma_1$  and rat liver for  $\sigma_2$ ).
- Binding Reaction: The membranes are incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for  $\sigma_1$  and [ $^3$ H]DTG for  $\sigma_2$ ) and varying concentrations of the test compounds.

- Separation and Counting: The bound and free radioligands are separated by rapid filtration, and the radioactivity of the bound fraction is measured using a scintillation counter.
- Data Analysis: The  $K_i$  values are calculated from the  $IC_{50}$  values using the Cheng-Prusoff equation.

## Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the research methodology.

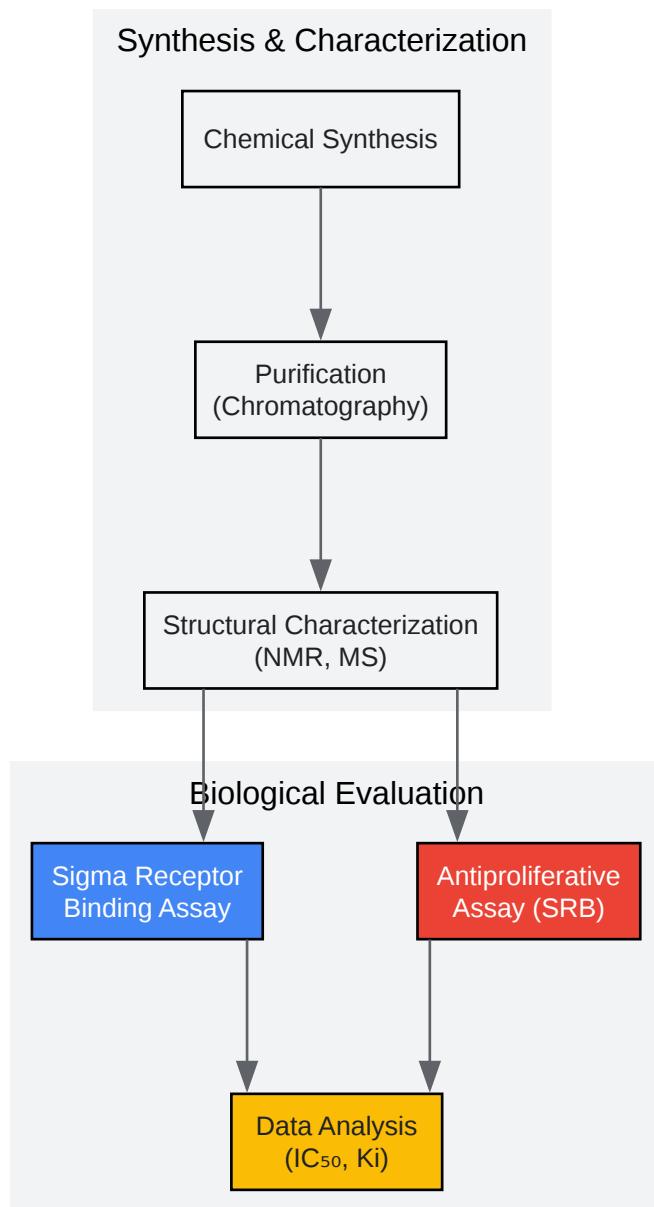
Putative Signaling Pathway for Anticancer Activity



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Caption: Putative signaling pathway of **2-phenyladamantane** derivatives in cancer cells.

## General Experimental Workflow

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Caption: General workflow for the synthesis and biological evaluation of derivatives.

In conclusion, **2-phenyladamantane** derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. The structure-activity relationship data suggests that modifications to the phenylalkylamine side chain can significantly impact both the potency and selectivity of these compounds. Further research focusing on optimizing the pharmacokinetic and

pharmacodynamic properties of these derivatives is warranted to advance them towards clinical applications.

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